An In-depth Technical Guide on the Postulated Mechanism of Action of D-Amphetamine Isopropylurea
An In-depth Technical Guide on the Postulated Mechanism of Action of D-Amphetamine Isopropylurea
Disclaimer: The compound D-Amphetamine Isopropylurea is listed in chemical databases such as PubChem with the IUPAC name 1-[(2S)-1-phenylpropan-2-yl]-3-propan-2-ylurea[1]. However, as of the current date, there is a notable absence of published scientific literature detailing its specific mechanism of action, pharmacological properties, and in vivo or in vitro effects. Therefore, this document presents a hypothetical mechanism of action based on the well-established pharmacology of its parent compound, D-amphetamine, and the known roles of urea moieties in medicinal chemistry. The quantitative data and experimental protocols provided are based on those typically associated with D-amphetamine and are intended to serve as a representative framework for future research on D-Amphetamine Isopropylurea.
Introduction
D-Amphetamine is a potent central nervous system (CNS) stimulant, primarily utilized in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy[2][3]. Its therapeutic and psychoactive effects are mediated through its interaction with monoamine neurotransmitter systems, specifically those involving dopamine (DA) and norepinephrine (NE)[2][3]. The addition of an isopropylurea group to the D-amphetamine scaffold would be expected to modify its pharmacokinetic and pharmacodynamic properties. Urea moieties are frequently incorporated into drug candidates to enhance binding affinity to target proteins through hydrogen bonding and to modulate physicochemical properties such as solubility and membrane permeability[4][5].
Postulated Mechanism of Action
The proposed mechanism of action for D-Amphetamine Isopropylurea is a multi-faceted process centered on the modulation of dopamine and norepinephrine signaling in the CNS. This mechanism is likely to be qualitatively similar to that of D-amphetamine but may differ in terms of potency, selectivity, and duration of action due to the presence of the isopropylurea functional group.
Interaction with Monoamine Transporters
The primary targets for D-Amphetamine Isopropylurea are postulated to be the dopamine transporter (DAT) and the norepinephrine transporter (NET) located on the presynaptic membrane of neurons[2][6].
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Competitive Substrate: Like D-amphetamine, D-Amphetamine Isopropylurea is expected to act as a competitive substrate for DAT and NET[2][7]. It would be transported into the presynaptic neuron by these transporters.
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Reversal of Transporter Function (Efflux): Upon entering the neuron, D-Amphetamine Isopropylurea is hypothesized to induce a conformational change in DAT and NET, causing them to reverse their direction of transport[6]. This leads to the non-vesicular release, or efflux, of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft[6][8].
Intraneuronal Actions
Once inside the presynaptic neuron, D-Amphetamine Isopropylurea is likely to exert further effects that contribute to increased synaptic concentrations of monoamines:
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Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: It is proposed that D-Amphetamine Isopropylurea, similar to D-amphetamine, inhibits the vesicular monoamine transporter 2 (VMAT2)[2][9]. VMAT2 is responsible for sequestering cytoplasmic dopamine and norepinephrine into synaptic vesicles for later release. Inhibition of VMAT2 leads to an accumulation of these neurotransmitters in the cytoplasm, creating a larger pool available for reverse transport by DAT and NET[2][7].
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Monoamine Oxidase (MAO) Inhibition: D-amphetamine is a weak inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines[10]. It is plausible that D-Amphetamine Isopropylurea also possesses some MAO-inhibitory activity, which would further increase the cytoplasmic concentrations of dopamine and norepinephrine.
The Role of the Isopropylurea Moiety
The isopropylurea group is a key structural feature that differentiates this compound from D-amphetamine. This moiety is anticipated to influence the molecule's activity in several ways:
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Receptor/Transporter Binding: The urea group is capable of forming strong hydrogen bonds with amino acid residues in the binding pockets of DAT, NET, and potentially other receptors[4]. This could alter the binding affinity (Ki) and potency (EC50/IC50) of the molecule compared to D-amphetamine.
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Pharmacokinetic Properties: The addition of the isopropylurea group will increase the molecular weight and likely alter the lipophilicity of the compound. These changes can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a different duration of action or bioavailability.
Quantitative Data (Representative)
The following tables summarize representative quantitative data for D-amphetamine's interaction with monoamine transporters. It is important to note that these values are for the parent compound and would need to be experimentally determined for D-Amphetamine Isopropylurea.
Table 1: Representative Binding Affinities (Ki) of D-Amphetamine
| Target | Ki (nM) | Description |
| Dopamine Transporter (DAT) | 35 | Dissociation constant for binding to the dopamine transporter. A lower Ki indicates higher binding affinity[11]. |
| Norepinephrine Transporter (NET) | 7 | Dissociation constant for binding to the norepinephrine transporter. |
| Serotonin Transporter (SERT) | 1800 | Dissociation constant for binding to the serotonin transporter. |
Table 2: Representative Functional Potencies (EC50/IC50) of D-Amphetamine
| Assay | EC50/IC50 (nM) | Description |
| Dopamine Efflux | 25 | The concentration of D-amphetamine required to induce 50% of the maximal dopamine release[12][13]. |
| Norepinephrine Efflux | 10 | The concentration of D-amphetamine required to induce 50% of the maximal norepinephrine release. |
| Dopamine Uptake Inhibition | 150 | The concentration of D-amphetamine required to inhibit 50% of dopamine reuptake through DAT[12][13]. |
| Norepinephrine Uptake Inhibition | 40 | The concentration of D-amphetamine required to inhibit 50% of norepinephrine reuptake through NET. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to elucidate the precise mechanism of action of D-Amphetamine Isopropylurea.
Radioligand Binding Assays
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Objective: To determine the binding affinity (Ki) of D-Amphetamine Isopropylurea for DAT, NET, and SERT.
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Methodology:
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Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant dopamine, norepinephrine, or serotonin transporters.
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Assay Conditions: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of D-Amphetamine Isopropylurea.
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Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
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Synaptosomal Uptake/Release Assays
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Objective: To measure the potency of D-Amphetamine Isopropylurea in inhibiting monoamine reuptake and inducing monoamine efflux.
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Methodology:
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Synaptosome Preparation: Synaptosomes (resealed presynaptic nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for norepinephrine).
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For Uptake Inhibition: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine) in the presence of varying concentrations of D-Amphetamine Isopropylurea. The amount of radioactivity taken up by the synaptosomes is measured.
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For Efflux: Synaptosomes are pre-loaded with a radiolabeled monoamine. After washing, the synaptosomes are exposed to varying concentrations of D-Amphetamine Isopropylurea, and the amount of radioactivity released into the supernatant is quantified.
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Data Analysis: Dose-response curves are generated to calculate the IC50 for uptake inhibition and the EC50 for efflux.
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In Vivo Microdialysis
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Objective: To measure the effects of D-Amphetamine Isopropylurea on extracellular levels of dopamine and norepinephrine in the brains of awake, freely moving animals.
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Methodology:
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Surgical Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.
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Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and samples of the dialysate, containing extracellular fluid, are collected at regular intervals.
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Drug Administration: D-Amphetamine Isopropylurea is administered systemically (e.g., via intraperitoneal injection).
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Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Data Analysis: Changes in neurotransmitter levels over time are plotted and analyzed to determine the time course and magnitude of the drug's effect.
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Visualizations
Signaling Pathway Diagram
Caption: Postulated mechanism of D-Amphetamine Isopropylurea at the presynaptic terminal.
Experimental Workflow Diagram
Caption: A typical experimental workflow for characterizing a novel psychostimulant.
Conclusion
While the precise mechanism of action of D-Amphetamine Isopropylurea remains to be experimentally determined, a strong hypothesis can be formulated based on the known pharmacology of D-amphetamine and the chemical properties of the urea moiety. It is postulated that D-Amphetamine Isopropylurea acts as a substrate for DAT and NET, inducing neurotransmitter efflux, while also inhibiting VMAT2. The isopropylurea group is likely to modulate the binding affinity and pharmacokinetic profile of the compound. The experimental protocols and representative data provided herein offer a roadmap for the future investigation of this and other novel psychoactive compounds. Such research is crucial for understanding their therapeutic potential and risk profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [iris.unina.it]
- 6. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
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